molecular formula C10H8Br2O4 B095764 Dimethyl 2,5-dibromoterephthalate CAS No. 18014-00-1

Dimethyl 2,5-dibromoterephthalate

Cat. No.: B095764
CAS No.: 18014-00-1
M. Wt: 351.98 g/mol
InChI Key: QXAFZEQRMJNPLY-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromoterephthalate is an organic compound with the molecular formula C10H8Br2O4. It is a white to yellow solid that is used as an intermediate in organic synthesis. This compound is known for its stability and is often utilized in the preparation of various polymers and other chemical products .

Preparation Methods

Dimethyl 2,5-dibromoterephthalate can be synthesized through the esterification of 2,5-dibromoterephthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Dimethyl 2,5-dibromoterephthalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Dimethyl 2,5-dibromoterephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,5-dibromoterephthalate involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to form new bonds. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Dimethyl 2,5-dibromoterephthalate can be compared with other similar compounds such as:

    Diethyl 2,5-dibromoterephthalate: Similar in structure but with ethyl ester groups instead of methyl ester groups.

    2,5-Dibromoterephthalic acid: The parent acid form of the compound.

    2,5-Dibromotoluene: A related compound with a methyl group instead of ester groups.

The uniqueness of this compound lies in its specific ester groups, which make it suitable for particular synthetic applications and reactions .

Properties

IUPAC Name

dimethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFZEQRMJNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170919
Record name Dimethyl 2,5-dibromoterephthalate
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Molecular Weight

351.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18014-00-1
Record name 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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